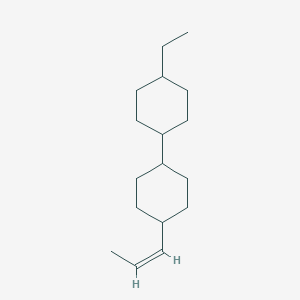
trans,trans-4''-Ethyl-4-propenyl-bicyclohexyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl: is a chemical compound known for its unique structural properties It belongs to the class of bicyclohexyl derivatives, which are characterized by two cyclohexane rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives under controlled conditions. One common method is the Hartwig-Miyaura C-H borylation using an iridium catalyst . This reaction allows for the selective formation of the desired bicyclohexyl structure with high purity.
Industrial Production Methods: Industrial production of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making the compound accessible for various applications.
化学反応の分析
Types of Reactions: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural properties allow for the exploration of binding affinities and the development of new bioactive compounds.
Medicine: In medicine, trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl may be investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
作用機序
The mechanism of action of trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
trans,trans-4-Ethyl-4’-propyl-1,1’-bicyclohexyl: This compound has a similar bicyclohexyl structure but with different substituents, leading to variations in its chemical and physical properties.
trans,trans-4’-Propyl-4-(p-tolyl)bicyclohexyl: Another related compound with a different substituent pattern, affecting its reactivity and applications.
Uniqueness: trans,trans-4’'-Ethyl-4-propenyl-bicyclohexyl is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C17H30 |
|---|---|
分子量 |
234.4 g/mol |
IUPAC名 |
1-ethyl-4-[4-[(Z)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3,5,14-17H,4,6-13H2,1-2H3/b5-3- |
InChIキー |
VPVLGLMCUCWKHU-HYXAFXHYSA-N |
異性体SMILES |
CCC1CCC(CC1)C2CCC(CC2)/C=C\C |
正規SMILES |
CCC1CCC(CC1)C2CCC(CC2)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


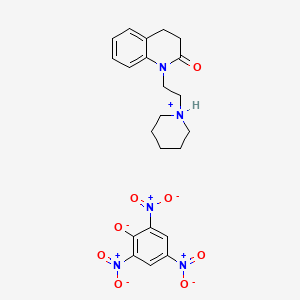
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
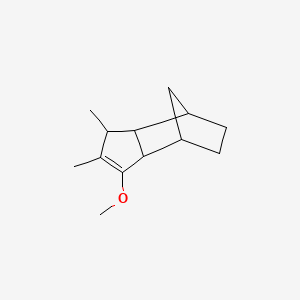
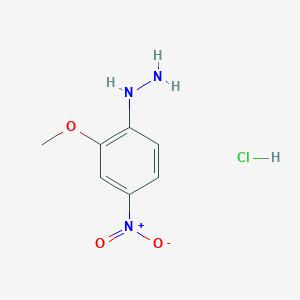
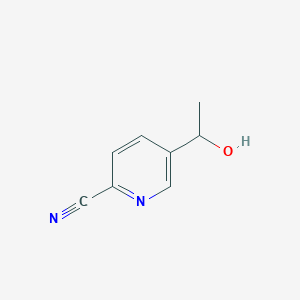
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

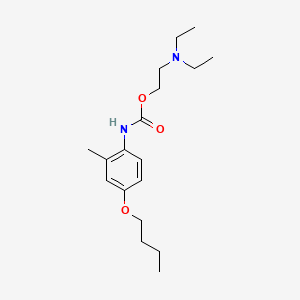
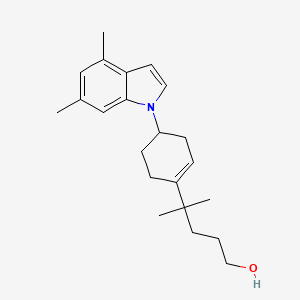
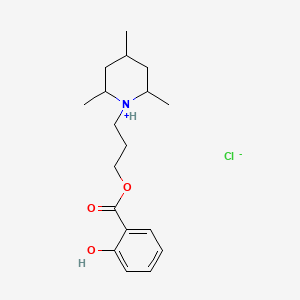
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
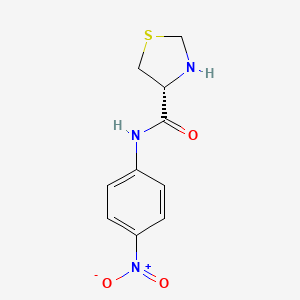
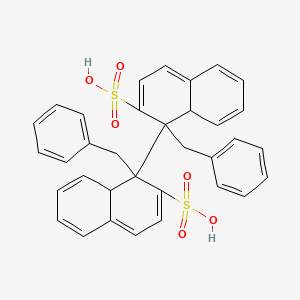
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
